1-(2-(Dipropylamino)ethyl)guanidine sulfate hydrate
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Overview
Description
1-(2-(Dipropylamino)ethyl)guanidine sulfate hydrate is a chemical compound with the molecular formula C9H22N4·H2SO4·H2O. It is a guanidine derivative, which is known for its high basicity and ability to form hydrogen bonds. Guanidine compounds are widely used in various fields due to their unique chemical properties.
Preparation Methods
The synthesis of 1-(2-(Dipropylamino)ethyl)guanidine sulfate hydrate can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Another method involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be very efficient . Industrial production methods typically involve large-scale synthesis using these or similar routes, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2-(Dipropylamino)ethyl)guanidine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Dipropylamino)ethyl)guanidine sulfate hydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Dipropylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium cation formed at physiological pH can interact with various biological molecules, influencing their structure and function . These interactions can affect pathways involved in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
1-(2-(Dipropylamino)ethyl)guanidine sulfate hydrate can be compared with other guanidine derivatives such as:
1-Ethylguanidine sulfate: Similar in structure but with different alkyl groups, leading to variations in chemical properties and applications.
Methylguanidine hydrochloride: Another guanidine derivative with distinct uses in chemical synthesis.
N-Benzylguanidine hydrochloride: Used in different contexts due to its unique substituents. The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and interaction profiles compared to other guanidine compounds.
Properties
CAS No. |
3272-60-4 |
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Molecular Formula |
C9H24N4O4S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
2-(diaminomethylideneazaniumyl)ethyl-dipropylazanium;sulfate |
InChI |
InChI=1S/C9H22N4.H2O4S/c1-3-6-13(7-4-2)8-5-12-9(10)11;1-5(2,3)4/h3-8H2,1-2H3,(H4,10,11,12);(H2,1,2,3,4) |
InChI Key |
FFGRVROSRANFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](CCC)CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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